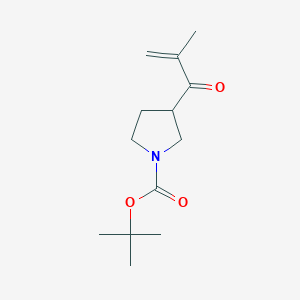

tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO3/c1-9(2)11(15)10-6-7-14(8-10)12(16)17-13(3,4)5/h10H,1,6-8H2,2-5H3 |

InChI Key |

LBUVGYVEJBYFJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C1CCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Core

The foundational step involves synthesizing the pyrrolidine ring, which can be achieved via:

Cyclization of amino acids or amino alcohols:

For example, the cyclization of N-protected amino acids or amino alcohol derivatives under dehydrating conditions (e.g., using polyphosphoric acid or phosphoryl chloride) to form the pyrrolidine ring.Intramolecular Mannich reactions:

Employing aldehyde and amine precursors under basic or acidic conditions to cyclize into pyrrolidine frameworks.Reductive amination of keto acids or aldehydes:

Using suitable aldehyde or ketone precursors with ammonia or primary amines, followed by reduction, to generate the pyrrolidine ring.

Introduction of the Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is typically introduced via:

- Reaction of the amino group with di-tert-butyl dicarbonate (Boc2O):

Under basic conditions (e.g., triethylamine or sodium bicarbonate), the amino functionality of the pyrrolidine is protected to prevent side reactions during subsequent steps.

Pyrrolidine derivative + Boc2O in the presence of base (e.g., TEA) in an inert solvent (e.g., DCM or THF) at room temperature.

Acylation with 2-Methylprop-2-enoyl Chloride

The critical step involves acylating the nitrogen atom with 2-methylprop-2-enoyl chloride (isobutyryl chloride derivative):

Preparation of the acyl chloride:

Commercially available or synthesized via reaction of 2-methylprop-2-enic acid with thionyl chloride or oxalyl chloride.Amide formation:

The Boc-protected pyrrolidine is reacted with the acyl chloride in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack on the acyl chloride, forming the desired amide linkage.

Boc-protected pyrrolidine + 2-methylprop-2-enoyl chloride + pyridine or TEA in dichloromethane at 0°C to room temperature.

Purification and Characterization

Post-reaction, the product is purified via column chromatography, typically employing silica gel with an appropriate solvent system (e.g., petroleum ether/ethyl acetate). Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Efficiency and Yield:

The Boc protection step generally affords high yields (>90%), while acylation with acid chlorides proceeds efficiently with yields often exceeding 80%, depending on reaction conditions and purity of reagents.Reaction Optimization:

Lower temperatures during acylation minimize side reactions such as polymerization of the enoyl moiety. Excess base ensures complete conversion and neutralizes HCl formed during acylation.Alternative Routes:

Some literature suggests using activated esters or anhydrides as acylating agents, which can offer milder conditions and potentially higher selectivity.Safety and Handling: Acid chlorides are moisture-sensitive and corrosive; reactions should be performed under inert atmosphere with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like Dess-Martin periodinane.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Reacting with nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The tert-butyl pyrrolidine carboxylate scaffold is common in medicinal and synthetic chemistry due to its stereochemical versatility and protective group stability. Below is a comparative analysis of key analogues:

Key Observations :

- Reactivity : The target compound’s α,β-unsaturated ketone contrasts with thiol () or ether () substituents, which exhibit distinct reactivities.

- Steric Effects: Bulky groups like isoquinoline () reduce reaction yields but enhance stability.

- Stereochemistry : Compounds with defined stereocenters (e.g., ) are critical for biological activity but require precise synthesis.

Physicochemical and Spectroscopic Properties

- NMR Trends :

- HRMS : Used extensively to confirm molecular ions (e.g., m/z 392.45 in ) .

Biological Activity

Tert-Butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a tert-butyl group. Its molecular formula is with a molar mass of approximately 239.31 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and interactions with various biomolecules.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | Approximately 239.31 g/mol |

| Functional Groups | Pyrrolidine ring, tert-butyl group, enoyl moiety |

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylate with 2-methylprop-2-enoyl chloride in the presence of a base such as triethylamine. This method allows for the optimization of yield and purity through careful control of reaction conditions.

Preliminary studies indicate that this compound may interact with specific enzymes or biomolecules, potentially acting as an inhibitor or activator in various biochemical pathways. The presence of the enoyl group is believed to influence its reactivity and biological interactions significantly .

Case Studies and Research Findings

- Inhibitory Activity : Research has suggested that compounds similar to this compound can act as inhibitors of enzymes involved in amyloid beta peptide aggregation, which is critical in Alzheimer's disease pathology. For instance, related compounds have demonstrated protective effects against oxidative stress in astrocytes induced by amyloid beta .

- Neuroprotective Effects : In vitro studies have shown that related pyrrolidine derivatives can reduce TNF-α production and free radical generation in astrocytes exposed to amyloid beta, suggesting potential neuroprotective properties . However, the effectiveness in vivo remains to be fully elucidated.

- Potential Therapeutic Applications : The compound's ability to modulate biochemical pathways associated with neurodegenerative diseases positions it as a candidate for further development in therapeutic applications .

Future Directions

Further research is needed to fully understand the biological mechanisms underlying the activity of this compound. This includes:

- Detailed kinetic studies to assess enzyme inhibition.

- In vivo studies to evaluate bioavailability and therapeutic efficacy.

- Exploration of structural analogs to enhance activity or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.